1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane
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Overview
Description
1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound featuring a piperidine ring substituted with a 3,4,5-trimethoxybenzoyl group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the trimethoxybenzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetate: This compound shares the trimethoxybenzoyl and piperidine moieties but differs in the presence of an acetate group instead of an azepane ring.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: This compound features a piperidine ring but has different substituents, highlighting the versatility of the piperidine scaffold.
Uniqueness: 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane is unique due to the combination of the trimethoxybenzoyl group, piperidine ring, and azepane ring. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C23H36N2O4 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C23H36N2O4/c1-27-20-16-18(17-21(28-2)22(20)29-3)23(26)25-14-9-6-10-19(25)11-15-24-12-7-4-5-8-13-24/h16-17,19H,4-15H2,1-3H3 |
InChI Key |
HPHIHGMOBLGWIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2CCN3CCCCCC3 |
Origin of Product |
United States |
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